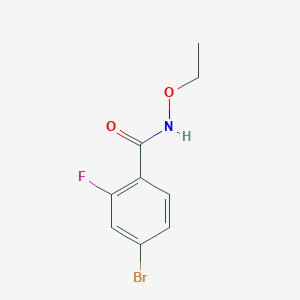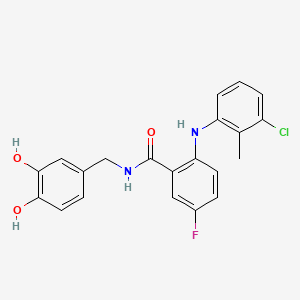
Topo I/COX-2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topo I/COX-2-IN-1 is a compound known for its dual inhibitory action on topoisomerase I and cyclooxygenase-2 enzymes. It has shown potential in inducing apoptosis and inhibiting the migration of cancer cells, making it a promising candidate for anti-cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topo I/COX-2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Topo I/COX-2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its inhibitory effects
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, potentially enhancing its biological activity .
Scientific Research Applications
Topo I/COX-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell migration.
Medicine: Explored as a potential anti-cancer agent due to its dual inhibitory action on topoisomerase I and cyclooxygenase-2.
Industry: Utilized in the development of new therapeutic agents and drug formulations .
Mechanism of Action
Topo I/COX-2-IN-1 exerts its effects by inhibiting the activity of topoisomerase I and cyclooxygenase-2 enzymes. Topoisomerase I is involved in DNA replication and transcription, while cyclooxygenase-2 is associated with inflammation and pain. By inhibiting these enzymes, this compound can induce apoptosis and inhibit cancer cell migration. The molecular targets and pathways involved include the inhibition of DNA synthesis and the suppression of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: Known for its inhibitory effects on topoisomerase II.
Quercetin: Exhibits anti-inflammatory and anti-proliferative properties.
Kaempferol: Shows significant inhibition of cyclooxygenase-2
Properties
Molecular Formula |
C21H18ClFN2O3 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
2-(3-chloro-2-methylanilino)-N-[(3,4-dihydroxyphenyl)methyl]-5-fluorobenzamide |
InChI |
InChI=1S/C21H18ClFN2O3/c1-12-16(22)3-2-4-17(12)25-18-7-6-14(23)10-15(18)21(28)24-11-13-5-8-19(26)20(27)9-13/h2-10,25-27H,11H2,1H3,(H,24,28) |
InChI Key |
MADVKIJUDVHXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=C(C=C2)F)C(=O)NCC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


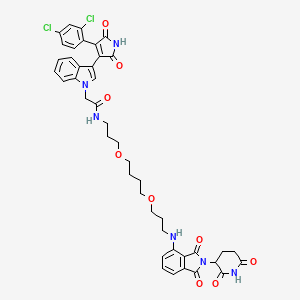
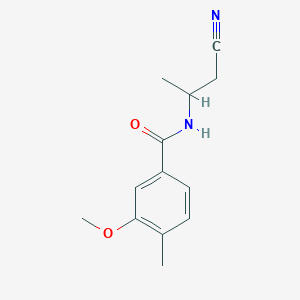
![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)
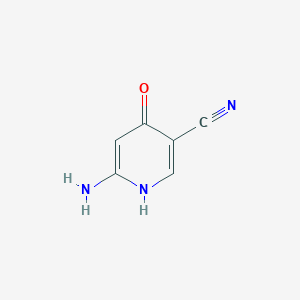

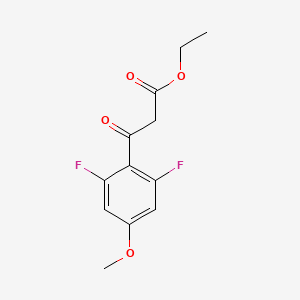
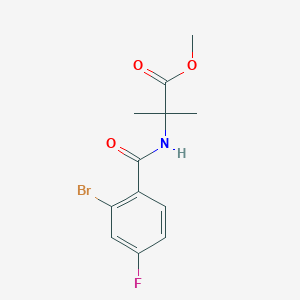
![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)


![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)

![1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)
